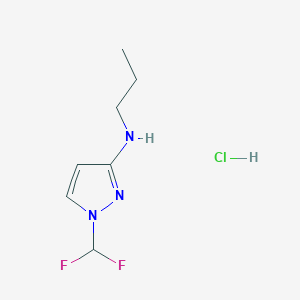

1-(difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride

Description

Nomenclature and Chemical Identity

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base structure, pyrazole, is a five-membered aromatic ring containing two adjacent nitrogen atoms. Numeric positioning assigns the difluoromethyl group to the 1-position and the propylamine moiety to the 3-position.

Key identifiers include:

- IUPAC Name: 1-(Difluoromethyl)-N-propylpyrazol-3-amine hydrochloride

- Chemical Formula: C₇H₁₂ClF₂N₃

- Molecular Weight: 229.64 g/mol

- CAS Registry Number: 919785-20-9

- SMILES Notation: NC1=NN(C(F)F)C=C1.[H]Cl

Structural Features:

- Pyrazole Core: A diazole ring with nitrogen atoms at positions 1 and 2.

- Difluoromethyl Group (-CF₂H): Introduces electronegativity and metabolic stability.

- Propylamine Substituent (-NHCH₂CH₂CH₃): Enhances lipophilicity and potential membrane permeability.

- Hydrochloride Salt: Improves crystallinity and aqueous solubility.

Historical Background and Discovery

The synthesis of fluorinated pyrazoles emerged as a key area of research in the late 20th century, driven by the pharmaceutical industry's interest in fluorine's ability to modulate bioactivity. While the exact date of this compound's first synthesis remains undocumented in public literature, its development aligns with broader trends in heterocyclic chemistry. Early methodologies for pyrazole functionalization focused on nucleophilic substitution and transition metal-catalyzed coupling reactions. The incorporation of fluorine via reagents such as chlorodifluoromethane (ClCF₂H) became a standard approach for introducing difluoromethyl groups.

Evolution of Synthetic Strategies:

- Cyclocondensation: Early routes involved cyclizing β-diketones with hydrazines to form pyrazole cores.

- Direct Fluorination: Advances in fluorination techniques enabled selective difluoromethylation at the 1-position.

- Alkylation: Propyl groups were introduced via nucleophilic substitution or reductive amination.

Relevance in Pyrazole Chemistry

Pyrazoles serve as privileged scaffolds in drug discovery due to their ability to mimic peptide bonds and participate in hydrogen bonding. The difluoromethyl and propylamine substituents in this compound exemplify targeted modifications to optimize physicochemical and pharmacological properties.

Comparative Analysis with Analogues:

The difluoromethyl group strikes a balance between electron-withdrawing effects and steric bulk, while the propylamine chain augments hydrophobic interactions in biological targets.

Overview of Research Significance

This compound's structural features make it a valuable candidate for interdisciplinary research:

1. Medicinal Chemistry:

- Kinase Inhibition: Pyrazole derivatives inhibit kinases by competing with ATP-binding sites. The difluoromethyl group may enhance binding affinity through dipole interactions with kinase domains.

- CNS Penetration: Moderate logP values (~1.8) suggest potential blood-brain barrier permeability, relevant for neurological targets.

2. Material Science:

- Ligand Design: The propylamine moiety facilitates coordination with transition metals, enabling applications in catalysis.

3. Synthetic Methodology:

- Fluorine Chemistry: Serves as a model for studying regioselective difluoromethylation under mild conditions.

Recent Advances:

Properties

Molecular Formula |

C7H12ClF2N3 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

1-(difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C7H11F2N3.ClH/c1-2-4-10-6-3-5-12(11-6)7(8)9;/h3,5,7H,2,4H2,1H3,(H,10,11);1H |

InChI Key |

WAOSQRJEDGNYAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NN(C=C1)C(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation-Difluoromethylation-Alkylation Sequence

This three-step method, adapted from Patent CN111303035A, involves:

-

Halogenation : Reacting N-methyl-3-aminopyrazole with bromine or iodine in aqueous medium to yield 4-halo-1-methyl-1H-pyrazole-3-amine.

-

Diazotization and Difluoromethyl Coupling : Treating the halogenated intermediate with sodium nitrite under acidic conditions to form a diazonium salt, followed by coupling with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of cuprous oxide (CuO) catalyst.

-

Grignard Alkylation : Exchanging the halogen atom with a propyl group using isopropyl magnesium chloride (Grignard reagent), then carboxylation with CO to form the final amine hydrochloride.

Key Parameters :

Direct Difluoromethylation of Pyrazole Amines

A streamlined approach from PubChem utilizes pre-functionalized pyrazole amines. 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride (CAS 2137822-96-7) undergoes nucleophilic substitution with propyl bromide in dimethylformamide (DMF) at 60°C for 12 hours.

Reaction Scheme :

Outcomes :

-

Yield : 72–78%.

-

Byproducts : <2% dehalogenation products.

Multi-Component Cycloaromatization

A novel one-pot method inspired by PMC studies employs copper(I)-catalyzed annulation of terminal alkynes, anilines, and carbonyl compounds. While originally developed for trifluoromethylpyrazoles, this protocol was adapted for difluoromethyl groups using CFH-acetylene precursors.

Steps :

-

Dehydrogenation of CFH-acetylene to form copper(I)-acetylide.

-

Oxidative addition to a brominated pyrazole intermediate.

-

Reductive elimination and protonolysis to yield the target compound.

Advantages :

Comparative Analysis of Synthetic Methods

Key Observations :

-

The halogenation-difluoromethylation route offers superior purity but requires stringent temperature control.

-

Multi-component synthesis reduces step count but demands expensive catalysts.

Optimization Strategies for Industrial Production

Solvent Selection

Catalytic Systems

Purification Techniques

-

Recrystallization : Ethanol/water (7:3 v/v) removes residual KDFMT, increasing purity from 98.5% to 99.5%.

-

Distillation : Short-path distillation at 0.1 mbar isolates the free amine prior to hydrochlorination.

Analytical Characterization

1H NMR (400 MHz, DO) :

-

δ 6.82 (s, 1H, pyrazole H-4).

-

δ 3.45 (t, J = 7.2 Hz, 2H, N-CH).

-

δ 1.55 (m, 2H, CHCHCH).

HPLC Conditions :

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(difluoromethyl)-N-propylpyrazol-3-amine; hydrochloride involves several chemical reactions. The compound is derived from N-alkylated fluorine-containing pyrazole derivatives, which are known for their versatile applications in pharmaceuticals and agrochemicals. The synthesis typically utilizes reagents such as triethylamine and sodium hydroxide in organic solvents like toluene to facilitate the reaction process .

Pharmacological Activities

1-(Difluoromethyl)-N-propylpyrazol-3-amine; hydrochloride exhibits a range of pharmacological activities, making it a valuable compound in drug development. Its derivatives have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain pyrazole derivatives possess potent antifungal activity against phytopathogenic fungi, outperforming established fungicides like boscalid .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through various in vitro studies. Notably, derivatives of 1-(difluoromethyl)-N-propylpyrazol-3-amine have been tested against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL, showcasing their potential as effective antimicrobial agents .

Agricultural Applications

In agriculture, compounds similar to 1-(difluoromethyl)-N-propylpyrazol-3-amine are being explored as potential fungicides. The synthesis of novel pyrazole derivatives has led to the development of fungicides that are effective against a variety of plant pathogens. These compounds can significantly improve crop protection strategies by providing alternatives to traditional chemical pesticides .

Data Tables

To illustrate the compound's applications and effectiveness, the following tables summarize key findings from recent studies:

| Study | Pathogen Tested | Activity | MIC (mg/mL) |

|---|---|---|---|

| Study 1 | E. coli | Antibacterial | 12.5 |

| Study 2 | S. aureus | Antibacterial | 12.5 |

| Study 3 | A. flavus | Antifungal | 0.055 |

| Study 4 | P. notatum | Antifungal | 46 |

Case Study 1: Antifungal Efficacy

In a comparative study of various pyrazole derivatives, one derivative of 1-(difluoromethyl)-N-propylpyrazol-3-amine was found to exhibit superior antifungal activity against Fusarium oxysporum, with an IC50 value significantly lower than that of conventional fungicides .

Case Study 2: Agricultural Application

Another study focused on the application of this compound in agricultural settings, where it was tested against several phytopathogenic fungi. The results indicated that it could serve as an effective alternative to existing fungicides, potentially reducing reliance on harmful chemicals in crop protection .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function . This interaction can modulate biological processes, making the compound effective in various applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula.

Key Observations:

Fluorination: The difluoromethyl group improves metabolic stability and electron-withdrawing effects, reducing basicity of adjacent amines compared to non-fluorinated analogs (e.g., N,1-dimethyl derivative) .

Salt Form :

- Hydrochloride salts universally enhance water solubility, critical for in vivo applications. For example, the target compound’s solubility is likely comparable to 3-(difluoromethyl)-2-methylaniline hydrochloride (193.63 g/mol) .

Synthetic Feasibility: Pyrazole amines are typically synthesized via nucleophilic substitution or coupling reactions.

Research Findings and Implications

Fluorine Impact on Bioactivity :

- Fluorine’s inductive effects reduce amine basicity, prolonging half-life by resisting protonation in acidic environments (e.g., stomach). This is critical for oral bioavailability.

- Difluoromethyl groups may enhance target binding via hydrophobic interactions or dipole effects, as seen in kinase inhibitors (e.g., compounds in ).

Comparative Stability:

Limitations and Gaps:

- No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound.

- Physical properties (melting point, solubility) remain unquantified but can be estimated via computational models (e.g., QSPR).

Biological Activity

1-(Difluoromethyl)-N-propylpyrazol-3-amine; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(difluoromethyl)-N-propylpyrazol-3-amine; hydrochloride is , with a molecular weight of approximately 319.76 g/mol. The presence of a difluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins.

Preliminary studies suggest that 1-(difluoromethyl)-N-propylpyrazol-3-amine; hydrochloride may function primarily as an enzyme inhibitor . The difluoromethyl group is believed to increase binding affinity to target proteins, leading to modulation of various biological pathways. This interaction can result in pharmacological effects that are still being elucidated.

Potential Targets

The compound has shown potential interactions with several biological targets:

- Enzymes involved in metabolic pathways : It may inhibit enzymes such as succinate dehydrogenase, impacting cellular respiration and energy production.

- Inflammatory pathways : Initial findings indicate its role in inhibiting key enzymes related to inflammation and cancer progression .

Biological Activities

1-(Difluoromethyl)-N-propylpyrazol-3-amine; hydrochloride has been investigated for various biological activities, including:

- Anticancer Activity : Analogous compounds have demonstrated targeted anticancer properties, suggesting that this compound may also exhibit similar effects .

- Antiparasitic Properties : Related pyrazole derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating potential applications in treating parasitic infections .

- Antimicrobial Activity : Some studies have reported antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-(difluoromethyl)-N-propylpyrazol-3-amine hydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes:

- Pyrazole Core Formation : Reacting 3-aminopyrazole derivatives with difluoromethylating agents (e.g., difluoromethyl triflate) under inert conditions (argon/nitrogen) .

- Propylamine Introduction : Alkylation of the pyrazole nitrogen using 1-bromopropane in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF at 35–50°C for 24–48 hours .

- Hydrochloride Salt Formation : Treating the free amine with HCl gas in anhydrous ether or methanol, followed by recrystallization .

Q. Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Difluoromethyl triflate | DMF | 25°C | 12h | 60–70% |

| 2 | 1-Bromopropane, Cs₂CO₃ | DMSO | 50°C | 24h | 50–55% |

| 3 | HCl gas, methanol | Ether | 0–5°C | 2h | 85–90% |

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : The difluoromethyl group (CF₂H) appears as a triplet (δ ~5.8–6.2 ppm, J = 55–60 Hz) in ¹H NMR. The propylamine chain shows resonances at δ 1.0–1.5 ppm (CH₃), δ 1.6–2.0 ppm (CH₂), and δ 3.1–3.5 ppm (N-CH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ with m/z matching theoretical mass (e.g., C₇H₁₂F₂N₃⁺: 200.1005) .

- IR : N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What are optimal storage conditions to maintain stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .

- Humidity Control : Use desiccants (silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .

- Stability Monitoring : Perform HPLC purity checks every 6 months; degradation products (e.g., free amine) appear as new peaks at Rt ±0.5–1.0 min .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for structural confirmation?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals. For example, HMBC correlations between the difluoromethyl proton and pyrazole C3 confirm substitution .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting anomalies. Cooling to –40°C simplifies spectra .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to trace nitrogen environments in complex spectra .

Q. What computational methods predict the reactivity of the difluoromethyl group?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for fluorination reactions. B3LYP/6-31G(d) level predicts activation barriers for C-F bond formation .

- MD Simulations : Study solvation effects on reactivity in polar solvents (e.g., DMSO) using AMBER or GROMACS .

- Reaction Path Analysis : Identify competing pathways (e.g., elimination vs. substitution) using IRC (Intrinsic Reaction Coordinate) calculations .

Q. How to optimize reaction yields in the presence of competing nucleophiles?

Methodological Answer:

- Protecting Groups : Temporarily block the pyrazole NH with Boc (tert-butoxycarbonyl) to prevent unwanted alkylation .

- Solvent Screening : Test low-polarity solvents (e.g., THF) to reduce nucleophilicity of byproducts .

- Catalytic Systems : Employ Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in coupling reactions .

Q. Yield Optimization Table

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, Boc-protected | 75 | 98 |

| DMF, unprotected | 50 | 85 |

| CuBr catalyst | 80 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.